

Gacyclidine Hydrochloride: Application Notes and Protocols for Organophosphorus Poisoning Research

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Compound of Interest

Compound Name: *Gacyclidine hydrochloride*

Cat. No.: *B12776595*

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Introduction

Gacyclidine hydrochloride, a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist, has demonstrated significant neuroprotective potential in the context of organophosphorus (OP) poisoning, particularly against highly toxic nerve agents like soman.[1] [2] Organophosphate poisoning leads to an accumulation of acetylcholine, causing a cholinergic crisis and excitotoxicity, where excessive glutamate stimulation of NMDA receptors results in neuronal damage and death. **Gacyclidine hydrochloride** offers a therapeutic strategy to mitigate this secondary neuronal damage that conventional treatments often fail to prevent.[1]

These application notes provide a summary of the current research, experimental protocols, and the underlying mechanism of action of **gacyclidine hydrochloride** in OP poisoning research.

Data Presentation

While specific LD50 and ED50 values for **gacyclidine hydrochloride** in the context of organophosphorus poisoning are not readily available in the reviewed literature, the following

table summarizes the dosages and observed effects in animal models. This data is crucial for designing further preclinical studies.

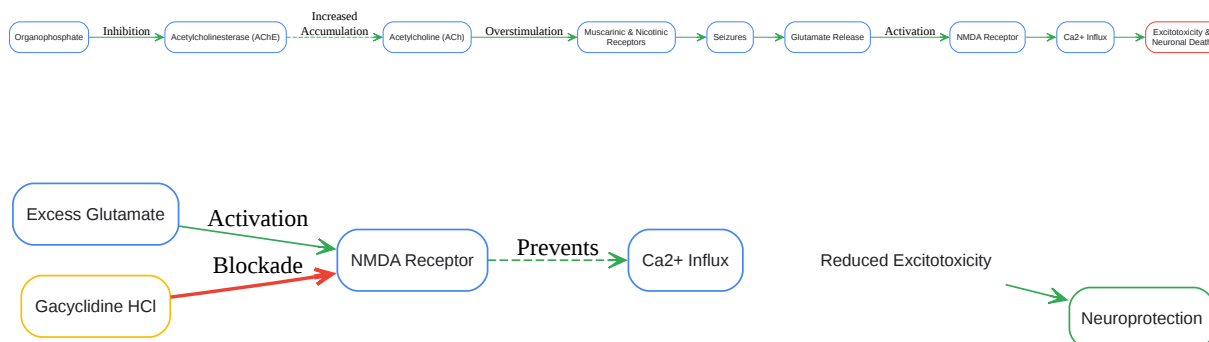
Parameter	Species	Organophosphate	Gacyclidine HCl Dose	Route of Administration	Key Findings	Reference
Neuroprotection	Cynomolgus Monkey	Soman (8 x LD50)	0.1 mg/kg	Intravenous (IV)	Prevented mortality, seizures, and neuropathology when administered 45 minutes after poisoning in conjunction with conventional treatment.	[3]
Neuroprotection	Rat	Soman	Not Specified	Not Specified	Attenuated seizure-induced neuropathology.	[4]
Toxicity Study	Rat	None	1, 5, 10, 20 mg/kg	Intravenous (IV)	No necrotic neurons detected at these doses, indicating low neurotoxicity compared to other	[1]

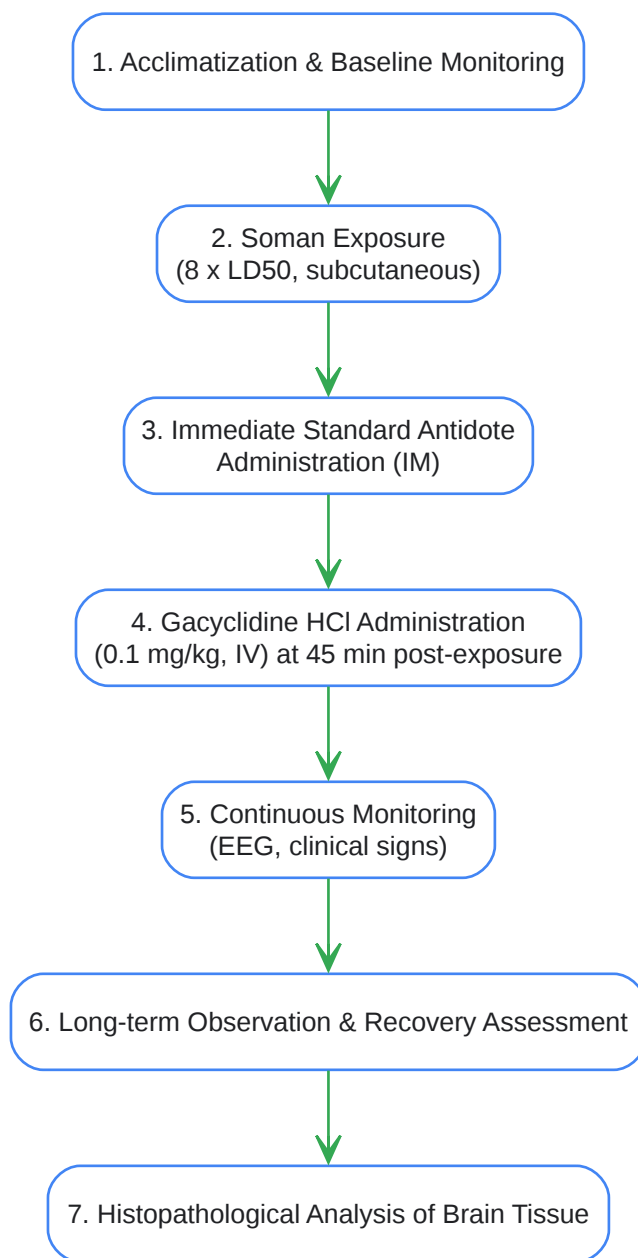
NMDA
antagonists

Signaling Pathways

Organophosphorus Poisoning and Excitotoxicity

Organophosphorus compounds irreversibly inhibit acetylcholinesterase (AChE), leading to an accumulation of the neurotransmitter acetylcholine in the synaptic cleft. This results in overstimulation of muscarinic and nicotinic receptors, causing the acute symptoms of cholinergic crisis. In the central nervous system, this hyperexcitation leads to seizures, which in turn trigger a massive release of the excitatory neurotransmitter glutamate. Glutamate overactivates NMDA receptors, leading to an excessive influx of calcium ions (Ca^{2+}) into neurons. This calcium overload activates various downstream signaling cascades, resulting in neuronal damage and apoptosis, a process known as excitotoxicity.





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References

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- 2. Review of the value of gacyclidine (GK-11) as adjuvant medication to conventional treatments of organophosphate poisoning: primate experiments mimicking various scenarios of military or terrorist attack by soman. | Semantic Scholar [semanticscholar.org]
- 3. Nerve agent poisoning in primates: antilethal, anti-epileptic and neuroprotective effects of GK-11 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuroprotection from soman-induced seizures in the rodent: evaluation with diffusion- and T2-weighted magnetic resonance imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
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